N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
CAS No.: 2227272-46-8
Cat. No.: VC2786882
Molecular Formula: C7H9N3S
Molecular Weight: 167.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227272-46-8 |
|---|---|
| Molecular Formula | C7H9N3S |
| Molecular Weight | 167.23 g/mol |
| IUPAC Name | N,N-dimethyl-2H-thieno[2,3-c]pyrazol-3-amine |
| Standard InChI | InChI=1S/C7H9N3S/c1-10(2)6-5-3-4-11-7(5)9-8-6/h3-4H,1-2H3,(H,8,9) |
| Standard InChI Key | ZOXWSUNJSXVMSJ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C2C=CSC2=NN1 |
| Canonical SMILES | CN(C)C1=C2C=CSC2=NN1 |
Introduction
N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic organic compound that combines the structural features of both thiophene and pyrazole rings. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for further chemical modifications. The compound's formula is C₇H₉N₃S, with a molecular weight of 167.231 g/mol .
Biological Activities and Potential Applications
While specific biological activities of N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine are not extensively reported, compounds with similar structural motifs have shown potential in various therapeutic areas. For instance, pyrazole derivatives are known for their antibacterial, anti-inflammatory, antifungal, antiviral, and antimicrobial properties . Thiophene-containing compounds have also been explored for their pharmacological activities, including anticancer and antiviral effects .
Research Findings and Future Directions
Research on N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine is limited, but its structural similarity to other bioactive compounds suggests potential for further investigation. Future studies could focus on evaluating its biological activities, optimizing synthesis methods, and exploring its use as a scaffold for designing new drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume